3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an imino group attached to a propanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable nitrile derivative under controlled conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .
Scientific Research Applications
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the imino and nitrile groups.
3-Imino-3-[4-(4-chlorophenyl)piperazin-1-yl]propanenitrile: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
3-Imino-3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile: Contains a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence the compound’s electronic properties and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYTJDBRMGRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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